N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207054-76-9
Cat. No.: VC5680193
Molecular Formula: C12H13FN4O
Molecular Weight: 248.261
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207054-76-9 |
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Molecular Formula | C12H13FN4O |
Molecular Weight | 248.261 |
IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide |
Standard InChI | InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18) |
Standard InChI Key | KXNXRBIJTNFTFW-UHFFFAOYSA-N |
SMILES | CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |
Introduction
Molecular Structure and Chemical Identification
N-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 4-fluorophenethyl chain. The molecular formula is C₁₃H₁₄FN₅O, with a molecular weight of 279.29 g/mol . Key structural attributes include:
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1-Methyltriazole core: Enhances metabolic stability compared to unsubstituted triazoles.
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4-Carboxamide group: Facilitates hydrogen bonding with biological targets, a feature common in enzyme inhibitors .
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4-Fluorophenethyl side chain: The fluorine atom introduces electronegativity, potentially improving binding affinity to hydrophobic pockets in proteins .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₃H₁₄FN₅O | |
Molecular Weight | 279.29 g/mol | |
IUPAC Name | N-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
SMILES | CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |
Synthesis and Optimization
The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . For N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a plausible route involves:
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Preparation of the alkyne precursor: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride.
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Amide coupling: Reaction with 4-fluorophenethylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide.
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Purification: Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .
Key Challenges
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Regioselectivity: Ensuring the triazole forms at the 1,4-position requires stringent control of reaction conditions .
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Fluorine stability: The 4-fluorophenethyl group may undergo dehalogenation under harsh acidic/basic conditions, necessitating mild synthetic protocols .
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous triazole carboxamides exhibit predictable spectral features:
Biological Activities and Mechanisms
1,2,3-Triazole carboxamides are renowned for their diverse pharmacological profiles. Although direct studies on N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are lacking, structurally related compounds suggest potential applications:
Antimicrobial Activity
4-Carboxamide-substituted triazoles exhibit broad-spectrum antimicrobial effects. For example, N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (a close analog) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-fluorophenethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens .
Enzyme Inhibition
The carboxamide moiety facilitates hydrogen bonding with catalytic residues in enzymes. For instance, MMG-0358 (a triazole-based IDO1 inhibitor) binds to Ser-167 and the heme cofactor, achieving nanomolar potency . Structural modeling suggests N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may adopt a similar binding pose.
Therapeutic Applications and Limitations
Immunotherapy
IDO1 inhibitors are investigated as adjuvants in cancer immunotherapy. The compound’s triazole core and fluorinated side chain position it as a candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) .
Challenges
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Synthetic complexity: Multi-step synthesis complicates large-scale production.
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Cytotoxicity risks: While triazoles are generally safe, off-target effects on human kinases require rigorous assessment .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modifications to the 4-fluorophenethyl and methyl groups could optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in preclinical models is critical.
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Combination Therapies: Pairing with existing chemotherapeutics or immunomodulators may enhance efficacy .
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